![molecular formula C42H34O9 B12392064 (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[87204,1807,19011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol is a complex organic molecule with a unique pentacyclic structure It contains multiple hydroxyl groups and aromatic rings, making it a highly functionalized compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the core structure.
Functionalization of the Aromatic Rings: Introduction of hydroxyl groups at specific positions on the aromatic rings can be done through electrophilic aromatic substitution reactions.
Oxidation and Reduction Steps: These steps are necessary to introduce the required hydroxyl groups and to achieve the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions used but can include various hydroxylated, oxidized, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine
Drug Development: The compound’s multiple hydroxyl groups and aromatic rings make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving hydroxylated aromatic compounds.
Industry
Materials Science: The compound’s unique structure and functional groups make it a potential candidate for the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The pathways involved would depend on the specific biological process being targeted.
相似化合物的比较
Similar Compounds
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol: This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups or substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pentacyclic core with multiple hydroxylated aromatic rings. This structure provides a high degree of functionality and potential for diverse applications in various fields.
属性
分子式 |
C42H34O9 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC 名称 |
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol |
InChI |
InChI=1S/C42H34O9/c43-22-7-1-19(2-8-22)33-35-28(15-26(47)17-30(35)49)37-39-32(51-42(37)21-5-11-24(45)12-6-21)18-31(50)38-36(27-14-13-25(46)16-29(27)48)34(40(33)41(38)39)20-3-9-23(44)10-4-20/h1-18,28,33-37,40,42-50H/t28?,33-,34+,35?,36+,37-,40+,42-/m1/s1 |
InChI 键 |
QGCPHMOVNBDPHC-HNSVQQTJSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=C(C=C(C=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
规范 SMILES |
C1=CC(=CC=C1C2C3C(C=C(C=C3O)O)C4C(OC5=C4C6=C(C(C(C26)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C(=C5)O)C9=CC=C(C=C9)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


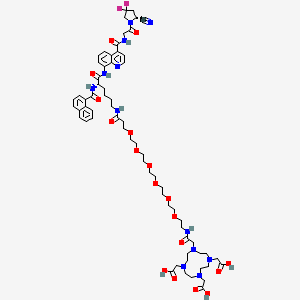
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
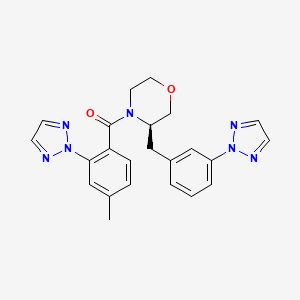
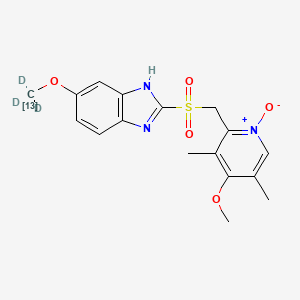
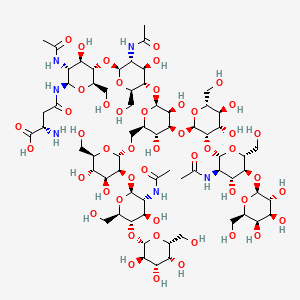
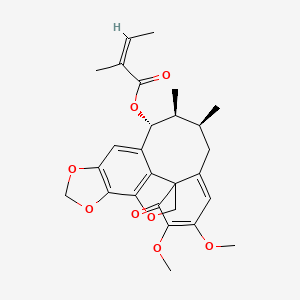
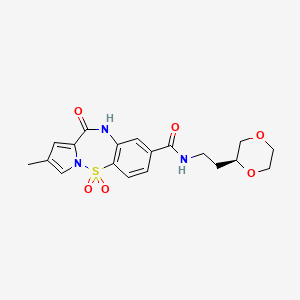
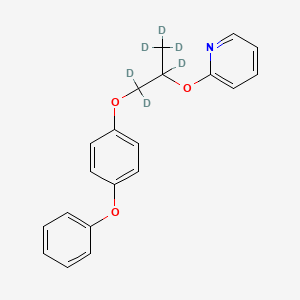
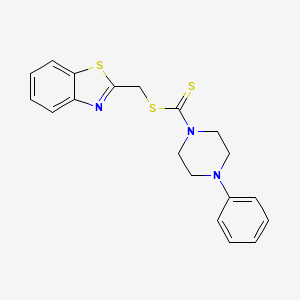
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
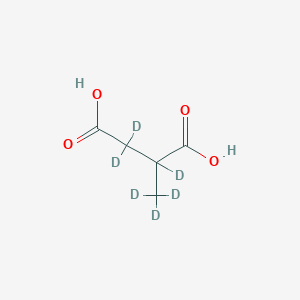
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
